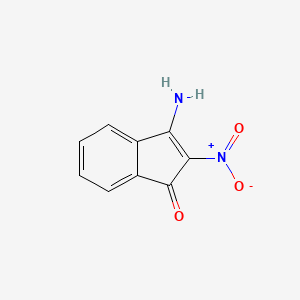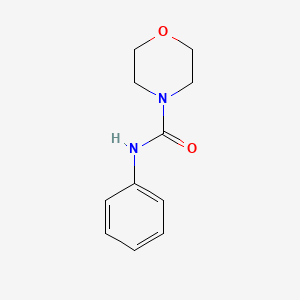
N-phenyl-4-morpholinecarboxamide
Übersicht
Beschreibung
“N-phenyl-4-morpholinecarboxamide” is a compound with the molecular formula C11H14N2O2 . The urea-type NC=ON moiety is planar and inclined to the phenyl ring . The morpholine ring has a chair conformation .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a urea-type NC=ON moiety that is planar to within 0.0002 Å . This moiety is inclined to the phenyl ring by 42.88 Å . The morpholine ring in the compound has a chair conformation .Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its IUPAC name is 4-morpholinecarboxamide . The InChI code for the compound is 1S/C5H10N2O2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8) .Wissenschaftliche Forschungsanwendungen
N-phenyl-4-morpholinecarboxamide has been studied extensively for its potential applications in various fields of science. In the field of pharmaceuticals, this compound has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
In the field of agriculture, this compound has been shown to have herbicidal activity against various weeds, making it a potential candidate for the development of new herbicides. This compound has also been found to have insecticidal activity against various pests, making it a potential candidate for the development of new insecticides.
In the field of materials science, this compound has been used as a building block for the synthesis of various polymers and materials, including polyurethanes, polyamides, and polyesters. This compound has also been used as a crosslinking agent for the synthesis of hydrogels and other materials.
Wirkmechanismus
Target of Action
N-Phenylmorpholine-4-carboxamide, also known as N-phenyl-4-morpholinecarboxamide, is a compound that has been studied for its structural and chemical properties . .
Mode of Action
It is known that the compound has a urea-type nc=on moiety and a morpholine ring
Biochemical Pathways
The compound’s potential role in biochemical pathways could be inferred from its structural similarity to other amides, which are important functional groups in biologically relevant molecules . .
Vorteile Und Einschränkungen Für Laborexperimente
N-phenyl-4-morpholinecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. This compound can also be easily synthesized in the lab using simple and inexpensive reagents. However, this compound has some limitations, including its low water solubility, which may limit its application in aqueous systems. This compound may also exhibit toxicity towards some cell lines and organisms, which may require careful handling and testing.
Zukünftige Richtungen
There are several future directions for the research and development of N-phenyl-4-morpholinecarboxamide. In the field of pharmaceuticals, this compound may be further optimized for its antitumor activity by modifying its chemical structure and exploring its mechanism of action. This compound may also be tested for its potential application in combination with other anticancer drugs to enhance their efficacy.
In the field of agriculture, this compound may be further studied for its herbicidal and insecticidal activity against various weeds and pests. This compound may also be tested for its selectivity towards non-target organisms and its potential impact on the environment.
In the field of materials science, this compound may be further explored for its potential application in the synthesis of new materials and polymers. This compound may also be tested for its mechanical and thermal properties and its potential application in various industrial processes.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields of science, including pharmaceuticals, agriculture, and materials science. This compound can be synthesized through a simple and inexpensive reaction between aniline and morpholine in the presence of a catalyst. This compound has been shown to exhibit antitumor, antibacterial, antifungal, herbicidal, and insecticidal activity, making it a potential candidate for the development of new drugs, herbicides, and insecticides. This compound may also be used as a building block for the synthesis of new materials and polymers. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Safety and Hazards
The safety data sheet for a similar compound, “N-(2-(MORPHOLINOMETHYL)PHENYL)-4-MORPHOLINECARBOXAMIDE”, indicates that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .
Eigenschaften
IUPAC Name |
N-phenylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(13-6-8-15-9-7-13)12-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKRJSJKVHUXIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10321455 | |
| Record name | N-Phenyl-4-morpholinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10321455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4559-92-6 | |
| Record name | NSC375995 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenyl-4-morpholinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10321455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one](/img/structure/B3835886.png)
![2-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol](/img/structure/B3835890.png)
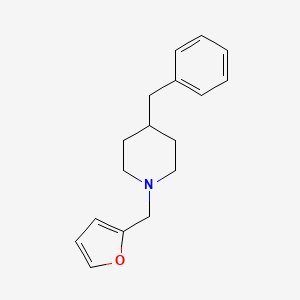

![diethyl {[(3,4-difluoro-2-hydroxyphenyl)amino]methylene}malonate](/img/structure/B3835903.png)
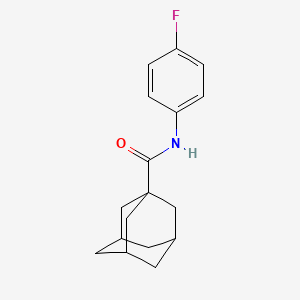
![5-acetyl-N,2,4-trimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B3835933.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B3835936.png)
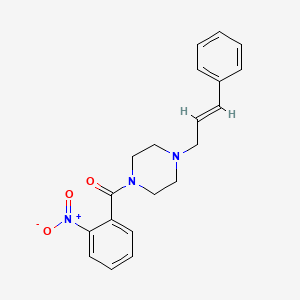
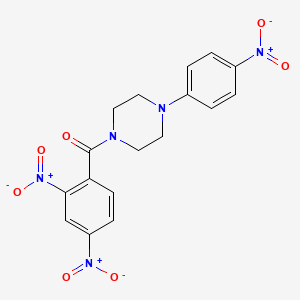
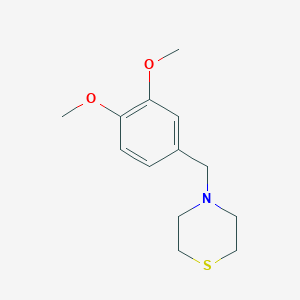
![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3835966.png)

